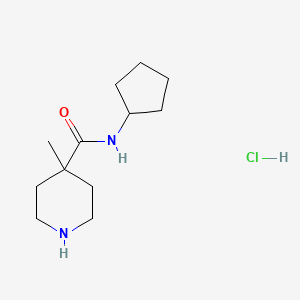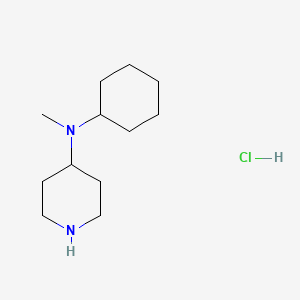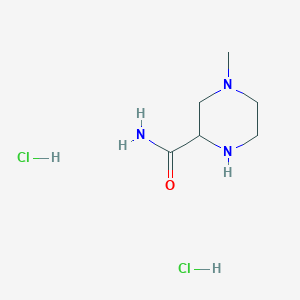
4-Methylpiperazine-2-carboxamide dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as MPC, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of MPC is represented by the formula C₆H₁₃N₃O · 2HCl. More detailed structural information can be found on databases like PubChem .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
MPC has a molecular weight of 216.11 g/mol. More detailed physical and chemical properties can be found on databases like PubChem .Applications De Recherche Scientifique
Synthesis of Phenoxathiine Derivatives
The compound 4-Methylpiperazine-2-carboxamide dihydrochloride is synthesized and used in the creation of new carboxamides and sulfonamides, which are part of phenoxathiine derivatives. These derivatives are synthesized based on 2-arylaminopyrimidine derivatives, N-methylpiperazine, and other compounds. This process involves intramolecular cyclization and discusses the reactivity of certain compounds in the acylation of amines (Ignatovich et al., 2019).
Synthesis of N-methylpiperazine Series
4-Methylpiperazine-2-carboxamide dihydrochloride serves as a base structure for synthesizing new carboxylic acid amides, which are part of the N-methylpiperazine series. The synthesis involves reactions with 1-methylpiperazine or related compounds, resulting in a series of amides with the N-methylpiperazine fragment. This process contributes to the synthesis of antileukemic agent imatinib and its isomers (Koroleva et al., 2011).
Role in Metabolic Studies
The compound plays a role in studying the metabolism of certain newly synthesized compounds with anticancer activity. It helps in identifying the major metabolites in rat bile, contributing to understanding the compound's in vivo and in vitro anticancer properties and low toxicity (Jiang et al., 2007).
PET Imaging Agent Synthesis
4-Methylpiperazine-2-carboxamide dihydrochloride is used in synthesizing compounds for positron emission tomography (PET) imaging agents. These agents are crucial for imaging of specific enzymes in neuroinflammation, assisting in the diagnosis and understanding of various neuroinflammatory conditions (Wang et al., 2018).
Synthesis of Benzamides
The compound is used in synthesizing benzamides, which are essential in the development of pharmaceuticals. The synthesis process involves bromination and amination, and it contributes to understanding the reactions and optimizations necessary for efficient synthesis (Lu Xiao-qin, 2010).
Propriétés
IUPAC Name |
4-methylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-5(4-9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMLBQNPYBQXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)

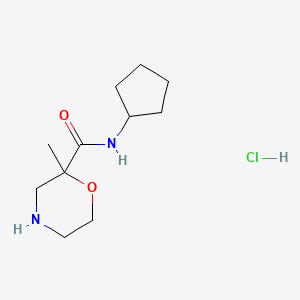


![3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride](/img/structure/B1402496.png)
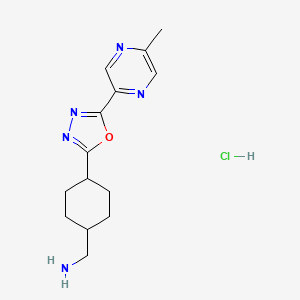

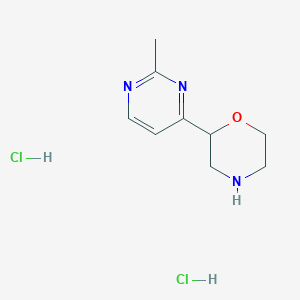
![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
